molecular formula C20H20N2O3 B1684230 Elliptinium acetate CAS No. 58337-35-2

Elliptinium acetate

Número de catálogo: B1684230
Número CAS: 58337-35-2
Peso molecular: 336.4 g/mol
Clave InChI: BOMZMNZEXMAQQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

  • Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
    • A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
    • Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
  • Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
    • Xerostomia (dry mouth) occurring in approximately 10% of patients.
    • Immune-mediated hemolytic reactions were not observed with the modified dosing schedule .

Mechanistic Insights

Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

Comparative Efficacy and Safety

A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:

Agent Efficacy in Breast Cancer Common Toxicities
This compound18% objective responseXerostomia, immune-mediated reactions
Doxorubicin~60% objective responseCardiotoxicity, myelosuppression
Paclitaxel~30-40% objective responseNeuropathy, hypersensitivity reactions

Case Studies and Research Findings

  • Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .

Actividad Biológica

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3 with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.

This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.

Key Features:

  • Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
  • DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.

Biological Activity Overview

This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:

Activity Description
Antitumor Activity Demonstrated efficacy in various cancers, particularly breast cancer.
Cytotoxic Properties Induces apoptosis in cancer cells through DNA damage.
Minimal Side Effects Reports indicate low incidence of myelosuppression and renal insufficiency during treatment.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.

Phase II Study in Breast Cancer

A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:

  • Objective Response : Two patients exhibited tumor responses lasting over four weeks.
  • Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .

Efficacy in Metastatic Breast Cancer

In another phase II study involving 33 evaluable patients:

  • Complete Remission : One patient achieved complete remission.
  • Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .

Covalent Binding to Nucleic Acids

Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:

  • Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be 2.4×1062.4\times 10^{-6} and 3.4×1063.4\times 10^{-6}, respectively.
  • Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .

Comparative Analysis with Other Compounds

This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:

Compound Name Structure Similarity Mechanism of Action Unique Feature
EllipticineHighTopoisomerase II inhibitorNaturally occurring alkaloid
DoxorubicinModerateDNA intercalatorWidely used chemotherapeutic agent
MitoxantroneModerateTopoisomerase II inhibitorAlso acts as an anthracycline
CamptothecinLowTopoisomerase I inhibitorDerived from natural sources

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of elliptinium acetate in cancer cells?

this compound acts as a dual-function agent: (1) it intercalates into DNA, stabilizing the cleavable complex formed by topoisomerase II, which induces double-strand DNA breaks, and (2) it inhibits transcription and translation by disrupting RNA and protein synthesis. This dual mechanism is critical for its cytotoxicity, particularly in tumors with high topoisomerase II activity . Methodologically, researchers can validate this using in vitro DNA footprinting assays (e.g., DNase I protection studies) and topoisomerase II activity inhibition assays .

Q. Which experimental models are most appropriate for studying this compound’s antitumor activity?

  • In vitro : L1210 murine leukemia cells (historically used for cytotoxicity screening, IC₅₀ ~1–10 µM) .
  • In vivo : Xenograft models of metastatic breast cancer or glioblastoma, given its CNS penetration and activity in phase II trials .
  • Clinical : Phase II trials in advanced breast cancer (e.g., patients with 1–2 prior chemotherapy regimens) .
    Standard protocols include measuring tumor volume reduction (RECIST criteria) and monitoring DNA damage markers (e.g., γH2AX) .

Q. What are the standard dosing protocols for this compound in preclinical and clinical studies?

  • Preclinical : 10–50 mg/kg intravenously in murine models, adjusted for toxicity (e.g., nephrotoxicity monitoring) .
  • Clinical : 80 mg/m² administered over 3 days every 3 weeks, with dose reductions for xerostomia or antibody-mediated adverse events . Pharmacokinetic studies recommend monitoring plasma concentrations via HPLC due to its intercalation-dependent accumulation .

Q. What key parameters should be measured to assess this compound’s efficacy?

  • Cellular : IC₅₀ values in resistant vs. sensitive cell lines (e.g., NCI-60 panel) .
  • Molecular : DNA binding affinity (Scatchard plot analysis, K₁ ~10⁸ M⁻¹) , topoisomerase II inhibition (% enzyme activity vs. control) .
  • Clinical : Objective response rate (ORR), progression-free survival (PFS), and correlation with biomarkers like UCN expression (linked to drug sensitivity) .

Advanced Research Questions

Q. How do contradictions in phase II trial outcomes inform future study design?

Phase II trials reported modest ORR (15% in metastatic breast cancer vs. variable results in other cancers ). These discrepancies highlight the need for:

  • Stratified patient cohorts : Prioritize tumors with high topoisomerase II expression or oxidative stress markers (e.g., UCN) .
  • Combination regimens : Pair with agents targeting resistance pathways (e.g., MDR inhibitors for P-glycoprotein-overexpressing tumors) .
  • Pharmacodynamic biomarkers : Measure elliptinium-DNA adducts via mass spectrometry to correlate drug exposure with efficacy .

Q. What methodological approaches optimize this compound in combination therapies?

  • Sequential dosing : Administer elliptinium after DNA-damaging agents (e.g., platinum drugs) to exploit synthetic lethality .
  • Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., carbazole derivatives targeting FabH in bacterial co-infections) .
  • Nanodelivery systems : Encapsulate elliptinium in liposomes to enhance CNS penetration for glioblastoma trials .

Q. How can resistance to this compound be modeled and mitigated?

  • In vitro models : Generate resistant L1210 clones via chronic exposure; profile ABC transporter (e.g., P-gp) overexpression .
  • Mechanistic studies : Assess redox metabolism (e.g., cytochrome P450-mediated bioactivation) using hepatic microsomal assays .
  • Epigenetic modulation : Co-treat with HDAC inhibitors to restore topoisomerase II expression in resistant tumors .

Q. What advanced techniques elucidate elliptinium’s DNA interaction specificity?

  • Footprinting assays : Identify preferred binding sites (e.g., CpG/TpG-rich regions) using DNase I or hydroxyl radical cleavage .
  • NMR spectroscopy : Resolve drug-DNA adduct structures (e.g., imino proton shifts in d(TGACGTCA) octamers) .
  • Computational modeling : Simulate intercalation dynamics using molecular docking (e.g., AutoDock Vina) and MD simulations .

Q. What strategies manage this compound’s toxicity in clinical trials?

  • Prophylactic measures : Hydration protocols to reduce nephrotoxicity; saliva substitutes for xerostomia .
  • Immunomonitoring : Screen for anti-elliptinium antibodies via ELISA to prevent hypersensitivity .
  • Dose individualization : Adjust based on glomerular filtration rate (GFR) and plasma clearance data .

Q. How can predictive biomarkers improve patient selection for elliptinium therapy?

  • Genomic profiling : Prioritize tumors with TOP2A amplifications or oxidative stress signatures (e.g., NRF2 pathway activation) .
  • Liquid biopsies : Detect circulating tumor DNA (ctDNA) topoisomerase II mutations post-treatment to monitor resistance .
  • Proteomic assays : Quantify UCN expression in serum; high levels correlate with reduced elliptinium sensitivity (CellMiner data) .

Propiedades

Número CAS

58337-35-2

Fórmula molecular

C20H20N2O3

Peso molecular

336.4 g/mol

Nombre IUPAC

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate

InChI

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4)

Clave InChI

BOMZMNZEXMAQQW-UHFFFAOYSA-N

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

SMILES canónico

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

Apariencia

solid powder

Key on ui other cas no.

58337-35-2

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

58337-34-1 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-methyl-9-hydroxyellipticinium
2-methyl-9-hydroxyellipticinium acetate
9-HME
9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
9-hydroxy-2-methylellipticinium
9-hydroxy-2-methylellipticinium acetate
9-hydroxy-2N-methyl-ellipticinium acetate
9-hydroxy-methyl-ellipticinium
Celiptium
elliptinium
elliptinium acetate
elliptinium iodide
elliptinium ion(1+)
hydroxy-methyl-ellipticinium
N(2)-methyl-9-hydroxyellipticinium
NSC 264-137
NSC 264137

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elliptinium acetate
Reactant of Route 2
Elliptinium acetate
Reactant of Route 3
Elliptinium acetate
Reactant of Route 4
Elliptinium acetate
Reactant of Route 5
Elliptinium acetate
Reactant of Route 6
Elliptinium acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.